![molecular formula C17H15N3O4S B4703847 N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide](/img/structure/B4703847.png)
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide
Overview
Description
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide, also known as PD153035, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide works by inhibiting the EGFR tyrosine kinase, which is a key signaling protein involved in cell growth and division. By inhibiting this protein, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide prevents cancer cells from growing and dividing, leading to cell death.
Biochemical and Physiological Effects:
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has a number of advantages for lab experiments. It is a highly potent and selective inhibitor of the EGFR tyrosine kinase, making it a valuable tool for studying the role of this protein in cancer. However, N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has some limitations. It is relatively unstable and has a short half-life, which can make it difficult to use in experiments. It also has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are a number of future directions for N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide research. One area of interest is the development of more stable and soluble analogs of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide. Another area of interest is the use of N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the role of EGFR tyrosine kinase in other diseases, such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3,5-dimethoxybenzamide has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
3,5-dimethoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-11-7-10(8-12(9-11)24-2)15(21)19-20-16(22)13-5-3-4-6-14(13)18-17(20)25/h3-9H,1-2H3,(H,18,25)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZUDBXELBOXSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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